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Introduction
Psoralens are a class of naturally occurring tricyclic compounds that have become invaluable

tools in molecular biology for studying nucleic acid structure and function.[1][2] When

intercalated into double-stranded DNA or RNA, these compounds can be photoactivated by

long-wavelength ultraviolet (UVA) light (320-400 nm) to form covalent cross-links with

pyrimidine bases, primarily thymine and uracil.[1][2][3] This unique property allows for the

"freezing" of nucleic acid secondary and tertiary structures, as well as protein-nucleic acid and

nucleic acid-nucleic acid interactions, both in vitro and in vivo.[4][5][6]

Among the various psoralen derivatives, 4,5',8-trimethylpsoralen (TMP) and its analogs, such

as 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) and 4'-hydroxymethyl-4,5',8-

trimethylpsoralen (HMT), are widely used due to their high reactivity and, in the case of AMT,

enhanced water solubility.[1][7] These derivatives can form both monoadducts, where the

psoralen molecule attaches to a single pyrimidine base, and interstrand cross-links (ICLs),

which covalently link the two strands of a duplex.[8][9] The formation of ICLs is a particularly

powerful feature, as it effectively blocks processes that require strand separation, such as DNA

replication and transcription.[8][9]
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These application notes provide an overview of the principles of nucleic acid labeling with

trimethylpsoralen derivatives, detailed protocols for common experimental procedures, and a

summary of quantitative data to aid in experimental design and interpretation.

Mechanism of Action
The labeling of nucleic acids with trimethylpsoralen derivatives is a two-step process. First,

the planar psoralen molecule intercalates into the hydrophobic core of a DNA or RNA duplex,

positioning itself between adjacent base pairs.[3] This initial binding is non-covalent and

reversible.

Upon exposure to UVA light (typically 365 nm), the intercalated psoralen becomes excited and

undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of a pyrimidine base

(thymine, uracil, or cytosine) on one strand, forming a cyclobutane ring.[3] This results in a

stable, covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite

strand, the psoralen monoadduct can absorb a second photon and form a second covalent

bond, resulting in an interstrand cross-link.[8][9]
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Mechanism of psoralen-mediated nucleic acid crosslinking.

Applications in Research and Drug Development
The ability of trimethylpsoralen derivatives to covalently modify nucleic acids has led to a

wide range of applications:

Probing Nucleic Acid Structure: Psoralen crosslinking can be used to map regions of duplex

formation in DNA and RNA, providing insights into secondary and tertiary structures.[4][6][10]

The density of crosslinking can also be used to detect and quantify DNA supercoiling.[11]
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Studying Nucleic Acid-Protein Interactions: By protecting underlying DNA sequences from

psoralen photobinding, protein-DNA complexes can be identified and their binding sites

mapped.[4]

Investigating RNA-RNA Interactions: Psoralens are instrumental in identifying and

characterizing base-pairing interactions between different RNA molecules, such as those

involved in splicing.[1][2][5]

Inhibiting Gene Expression: The formation of ICLs can block transcription and replication,

making psoralens useful tools for studying the consequences of inhibiting these processes.

[8]

Therapeutic Applications: The antiproliferative effects of psoralens, when combined with UVA

irradiation (PUVA therapy), are utilized in the treatment of skin disorders like psoriasis.[8]

Biomarker Detection and Target Identification: Psoralen-modified oligonucleotides can be

used as probes to specifically crosslink to target nucleic acid sequences for detection and

pull-down experiments.[12]

Quantitative Data Summary
The efficiency of psoralen crosslinking and the ratio of monoadducts to interstrand cross-links

are influenced by several factors, including the specific psoralen derivative used, the

concentration of the psoralen, the dose of UVA light, and the local nucleic acid sequence and

structure.
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Psoralen Derivative Application Key Findings Reference

8-methoxypsoralen (8-

MOP)

Quantification of ICLs

and Monoadducts

Yield of ICLs is

approximately 100-

fold lower than with

S59. Yields of

monoadducts were

1.9-51 per 106

nucleotides with

increasing UVA dose.

[9]

Amotosalen (S-59)
Quantification of ICLs

and Monoadducts

ICL yield increased

from 3.9 to 12.8

lesions per 103

nucleotides with UVA

dose increasing from

0.5 to 10.0 J/cm2.

Yields of

monoadducts were

19-215 per 106

nucleotides.

[9]

4'-

aminomethyltrioxsalen

(AMT)

Biotinylation and

Crosslinking

AP3B (an AMT

derivative) is 4 to 5

times more effective

at labeling DNA in

cells than a

commercially

available psoralen-

biotin conjugate.

[13]

8-

propargyloxypsoralen

(8-POP)

Quantification of DNA

ICLs

This "clickable"

psoralen allows for the

detection and

quantification of ICLs

in cells using

fluorescence

microscopy and flow

cytometry.

[14]
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4,5',8-

trimethylpsoralen

(TMP)

Inactivation of

Restriction Sites

Hind III sites are

approximately 15-fold

more sensitive to

inactivation by TMP

photobinding than

other tested restriction

sites.

[4][15]

Experimental Protocols
Protocol 1: In Vitro Psoralen Crosslinking of Purified
Nucleic Acids
This protocol describes a general procedure for the in vitro crosslinking of purified DNA or RNA

using a trimethylpsoralen derivative.

Materials:

Purified double-stranded DNA or RNA

Trimethylpsoralen derivative (e.g., AMT, HMT) stock solution (e.g., 1 mg/mL in DMSO or

water, depending on solubility)

Reaction buffer (e.g., TE buffer for DNA, appropriate buffer for RNA)

UVA light source (365 nm)

Microcentrifuge tubes or a quartz cuvette

Ice

Procedure:

Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the purified nucleic

acid with the reaction buffer. Add the trimethylpsoralen derivative to the desired final

concentration. A typical starting concentration is 1-10 µg/mL. The final volume will depend on

the experimental requirements.
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Incubation (Dark Reaction): Incubate the mixture in the dark at room temperature for 10-15

minutes to allow for intercalation of the psoralen into the nucleic acid.

UVA Irradiation: Place the sample on ice and expose it to a 365 nm UVA light source. The

distance from the light source and the irradiation time will need to be optimized depending on

the light source intensity and the desired level of crosslinking. A typical irradiation time is 5-

30 minutes.

Stop the Reaction: The reaction is stopped by turning off the UVA light source.

Analysis: The crosslinked nucleic acids can be analyzed by various methods, such as

denaturing gel electrophoresis (where crosslinked species will migrate slower), electron

microscopy, or sequencing-based approaches.[1][2]

(Optional) Reversal of Cross-links: Psoralen cross-links can be reversed by exposure to

short-wavelength (254 nm) UV light.[1][2] This can be useful for identifying the cross-linked

species.
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Workflow for in vitro psoralen crosslinking.
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Protocol 2: In Vivo Psoralen Crosslinking in Cultured
Cells
This protocol outlines a general method for crosslinking nucleic acids within intact cultured

cells.

Materials:

Cultured cells

Phosphate-buffered saline (PBS)

Trimethylpsoralen derivative stock solution (a water-soluble derivative like AMT is

recommended)

UVA light source (365 nm)

Cell scrapers

Microcentrifuge tubes

Procedure:

Cell Preparation: Grow cells to the desired confluency in culture plates.

Psoralen Addition: Aspirate the culture medium and wash the cells once with PBS. Add fresh

PBS or culture medium containing the desired concentration of the trimethylpsoralen
derivative (e.g., 1-10 µg/mL of AMT).

Incubation (Dark Reaction): Incubate the cells with the psoralen-containing solution for 10-20

minutes at 37°C to allow the psoralen to enter the cells and intercalate into the nucleic acids.

UVA Irradiation: Place the culture plates on ice and irradiate with a 365 nm UVA light source.

[16] Swirl the plates periodically to ensure even irradiation. The irradiation time will need to

be optimized.

Cell Harvesting: After irradiation, aspirate the psoralen-containing solution and wash the cells

with ice-cold PBS. Harvest the cells by scraping and transfer to a microcentrifuge tube.
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Nucleic Acid Extraction: Pellet the cells by centrifugation and proceed with the desired

nucleic acid extraction protocol (e.g., DNA or RNA isolation). The extracted nucleic acids will

contain the psoralen cross-links.

Analysis: The crosslinked nucleic acids can then be analyzed using appropriate downstream

techniques.
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Workflow for in vivo psoralen crosslinking in cultured cells.
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Concluding Remarks
The use of trimethylpsoralen derivatives for labeling nucleic acids is a robust and versatile

technique with broad applications in molecular biology and drug development. By

understanding the mechanism of action and optimizing experimental conditions, researchers

can effectively utilize these powerful tools to gain deeper insights into the complex world of

nucleic acid structure and function. The protocols and data presented here serve as a starting

point for the design and implementation of psoralen-based crosslinking experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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